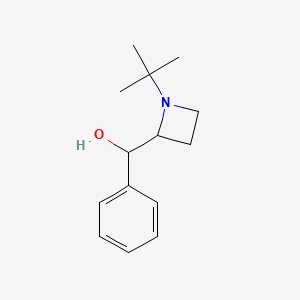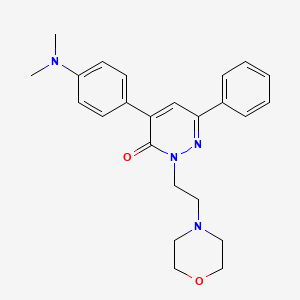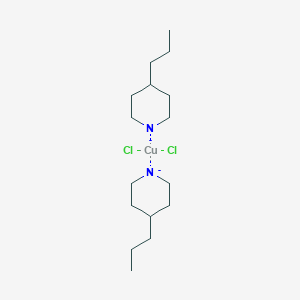
Dichlorobis(4-propylpyridine)copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis(4-propylpyridine)copper is a coordination compound where a copper(II) ion is coordinated with two chloride ions and two 4-propylpyridine ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(4-propylpyridine)copper typically involves the reaction of copper(II) chloride with 4-propylpyridine in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the copper ion. The general reaction can be represented as follows:
[ \text{CuCl}_2 + 2 \text{C}_8\text{H}_11\text{N} \rightarrow \text{CuCl}_2(\text{C}_8\text{H}_11\text{N})_2 ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(4-propylpyridine)copper can undergo various chemical reactions, including:
Oxidation: The copper(II) center can be oxidized to copper(III) under specific conditions.
Reduction: The copper(II) center can be reduced to copper(I) using suitable reducing agents.
Substitution: The chloride ligands can be substituted with other ligands such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Halide salts (e.g., NaBr, NaI) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of copper(III) complexes.
Reduction: Formation of copper(I) complexes.
Substitution: Formation of this compound analogs with different halides.
Scientific Research Applications
Dichlorobis(4-propylpyridine)copper has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in coupling reactions and oxidation processes.
Biology: Investigated for its potential antimicrobial properties due to the presence of copper.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in cancer treatment due to copper’s role in biological systems.
Industry: Utilized in the development of advanced materials, including conductive polymers and coordination polymers.
Mechanism of Action
The mechanism of action of Dichlorobis(4-propylpyridine)copper involves the coordination of the copper ion with the ligands, which stabilizes the copper in its +2 oxidation state. The copper center can participate in redox reactions, facilitating electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Dichlorobis(pyridine)copper: Similar structure but with pyridine instead of 4-propylpyridine.
Dichlorobis(dimethylsulfoxide)copper: Similar coordination environment but with dimethylsulfoxide ligands.
Dichlorobis(2,2’-bipyridine)copper: Contains 2,2’-bipyridine ligands instead of 4-propylpyridine.
Uniqueness
Dichlorobis(4-propylpyridine)copper is unique due to the presence of the 4-propylpyridine ligands, which can influence the compound’s solubility, stability, and reactivity compared to other similar copper complexes. The propyl group can also impact the compound’s interaction with biological systems, potentially enhancing its antimicrobial or therapeutic properties.
Properties
CAS No. |
15242-99-6 |
|---|---|
Molecular Formula |
C16H32Cl2CuN2-2 |
Molecular Weight |
386.9 g/mol |
IUPAC Name |
dichlorocopper;4-propylpiperidin-1-ide |
InChI |
InChI=1S/2C8H16N.2ClH.Cu/c2*1-2-3-8-4-6-9-7-5-8;;;/h2*8H,2-7H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
InChI Key |
XTNADDZFAONEKN-UHFFFAOYSA-L |
Canonical SMILES |
CCCC1CC[N-]CC1.CCCC1CC[N-]CC1.Cl[Cu]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,9,11-Tetraethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14706089.png)
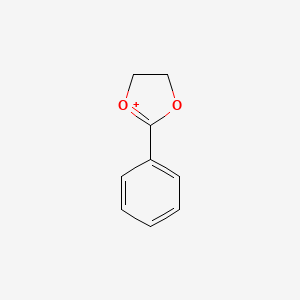
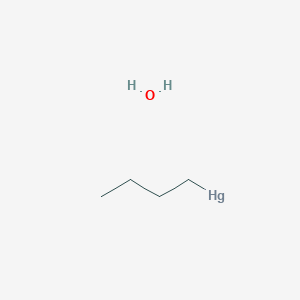
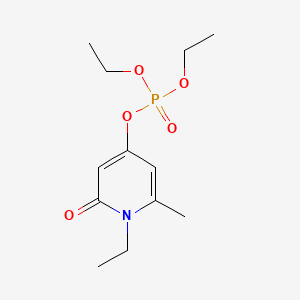

![8-Acetyl-5a,7a-dimethyl-4,5,5a,5b,6,7,7a,10,10a,10b,11,12-dodecahydrocyclopenta[5,6]naphtho[1,2-d]azepin-2(3h)-one](/img/structure/B14706135.png)
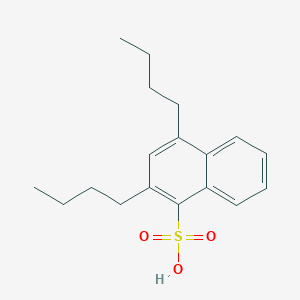
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14706143.png)
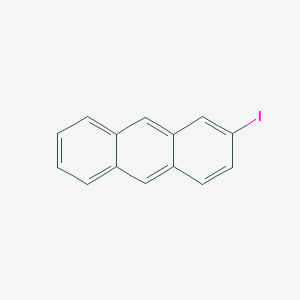
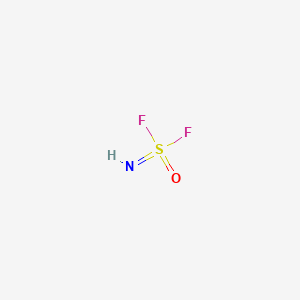
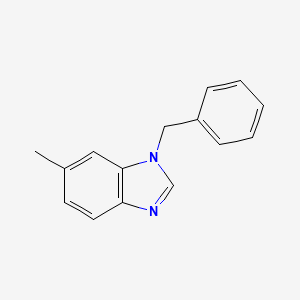
![1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one](/img/structure/B14706169.png)
